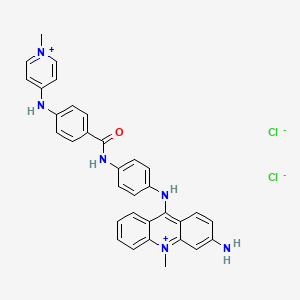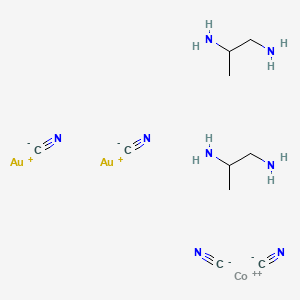
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide: is a chemical compound with the molecular formula C₂₀H₂₄Br₂N₂S₂. It belongs to the class of benzothiazolium salts and is characterized by its two bromide ions and a decanediyldiyl linker connecting two benzothiazolium units. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with benzothiazole derivatives
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Large-scale reactors and purification techniques like recrystallization or chromatography are employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazolium derivatives.
Substitution: Bromide ions in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzothiazolium oxides.
Reduction: Reduced benzothiazolium derivatives.
Substitution: Various substituted benzothiazolium compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a fluorescent probe in biological imaging and as a potential inhibitor in biochemical assays. Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems. Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or cellular components.
Comparison with Similar Compounds
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, perchlorate: Similar structure but with perchlorate instead of bromide.
Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, chloride: Similar structure but with chloride instead of bromide.
Uniqueness: Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide is unique due to its bromide ions, which impart different chemical reactivity compared to other halides. This can lead to distinct applications and properties in various fields.
Properties
CAS No. |
58474-16-1 |
|---|---|
Molecular Formula |
C24H30N2S2.2Br C24H30Br2N2S2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;dibromide |
InChI |
InChI=1S/C24H30N2S2.2BrH/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;;/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*1H/q+2;;/p-2 |
InChI Key |
JIZYPFRCBQPFGJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
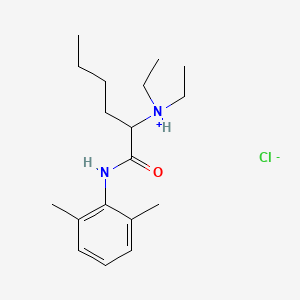

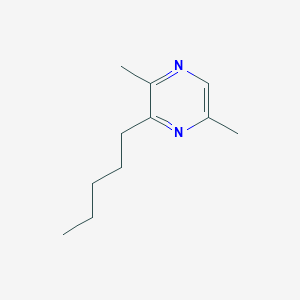
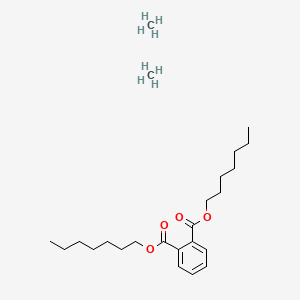
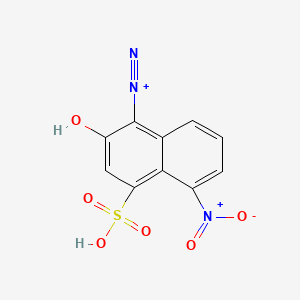
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)


![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
